molecular formula C11H9NO3 B14728581 2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one CAS No. 6709-76-8

2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one

Cat. No.: B14728581
CAS No.: 6709-76-8
M. Wt: 203.19 g/mol
InChI Key: ZZCFMTTWVDCPRV-UHFFFAOYSA-N
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Description

2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one is a heterocyclic compound characterized by a spiro linkage between a dioxolane ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one typically involves multicomponent reactions. One efficient method includes the condensation of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a water/ethanol mixture at 50°C . This method yields the desired spiro compound with high efficiency and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process, which is a potential mechanism for its anticancer activity. Additionally, it may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

  • Spiro[1,3-oxazino[5,6-c]quinoline-2,3’-isoxazol]-5(6H)-one
  • Spiro[1,3-dioxolane-2,2’-tricyclo[3.3.1.13,7]decane]
  • Spiro[1,3-dioxolane-2,1’-pentane]

Uniqueness: 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one stands out due to its specific spiro linkage and the presence of both dioxolane and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6709-76-8

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,3'-quinoline]-2'-one

InChI

InChI=1S/C11H9NO3/c13-10-11(14-5-6-15-11)7-8-3-1-2-4-9(8)12-10/h1-4,7H,5-6H2

InChI Key

ZZCFMTTWVDCPRV-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=C3C=CC=CC3=NC2=O

Origin of Product

United States

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